![molecular formula C26H37ClF3NO4Si2 B587151 rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 CAS No. 1329840-70-1](/img/structure/B587151.png)
rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4” is a biochemical compound with the molecular formula C26H33D4ClF3NO4Si2 and a molecular weight of 580.22 . It is used for proteomics research .
Molecular Structure Analysis
The molecule contains a total of 76 bonds. There are 39 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 1 double bond, 1 triple bond, 6 aromatic bonds, 1 three-membered ring, 2 six-membered rings, 1 ten-membered ring, and 1 (thio-) carbamate (aromatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 580.22 and a molecular formula of C26H33D4ClF3NO4Si2 . Additional physical and chemical properties such as solubility and stability under various conditions would typically be provided in a Certificate of Analysis .Wissenschaftliche Forschungsanwendungen
Efavirenz and Antiretroviral Therapy
Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), is a cornerstone in the treatment of HIV-1 infection. Its role and efficacy in combination antiretroviral therapy (ART) have been well-documented. Efavirenz is preferred for its potent antiviral activity, once-daily dosing, and availability in fixed-dose combinations, enhancing adherence.
Pharmacogenetics and Pharmacokinetics
The pharmacogenetics and pharmacokinetics of Efavirenz are crucial for its effectiveness and tolerability. Variations in genes encoding metabolic enzymes can significantly affect drug levels, impacting both efficacy and the risk of side effects. Studies have shown that genetic polymorphisms, particularly in the CYP2B6 enzyme, influence Efavirenz metabolism, necessitating dose adjustments in specific populations to optimize treatment outcomes and minimize toxicity (Rakhmanina & van den Anker, 2010).
Resistance and Drug Development
Resistance to Efavirenz and cross-resistance within the NNRTI class remains a significant challenge. The emergence of drug-resistant HIV strains necessitates ongoing research into novel NNRTIs and strategies to overcome resistance. Derivatives or analogs of Efavirenz, possibly including compounds like "rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4", are of interest for their potential to provide options with improved resistance profiles or pharmacokinetic properties (Geretti, Armenia, & Ceccherini‐Silberstein, 2012).
Safety and Monitoring
Monitoring and managing the side effects of Efavirenz, especially neuropsychiatric effects, is critical for maintaining adherence to ART. The relationship between Efavirenz plasma concentrations and side effects highlights the importance of therapeutic drug monitoring. Research into alternatives and derivatives aims to identify compounds that retain the efficacy of Efavirenz while reducing adverse effects, enhancing patient quality of life (Solas & Gagnieu, 2011).
Safety and Hazards
Eigenschaften
IUPAC Name |
8-[tert-butyl(dimethyl)silyl]oxy-4-[2-[1-[tert-butyl(dimethyl)silyl]oxy-2,2,3,3-tetradeuteriocyclopropyl]ethynyl]-6-chloro-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H37ClF3NO4Si2/c1-22(2,3)36(7,8)34-19-16-17(27)15-18-20(19)31-21(32)33-25(18,26(28,29)30)14-13-24(11-12-24)35-37(9,10)23(4,5)6/h15-16H,11-12H2,1-10H3,(H,31,32)/i11D2,12D2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZLOCSCGTRCIBH-AREBVXNXSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC2=C1NC(=O)OC2(C#CC3(CC3)O[Si](C)(C)C(C)(C)C)C(F)(F)F)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1(C#CC2(C3=C(C(=CC(=C3)Cl)O[Si](C)(C)C(C)(C)C)NC(=O)O2)C(F)(F)F)O[Si](C)(C)C(C)(C)C)([2H])[2H])[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H37ClF3NO4Si2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20747162 |
Source
|
Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
580.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-8,14-Bis(tert-butyldimethylsilyloxy) Efavirenz-d4 | |
CAS RN |
1329840-70-1 |
Source
|
Record name | 8-{[tert-Butyl(dimethyl)silyl]oxy}-4-{[1-{[tert-butyl(dimethyl)silyl]oxy}(~2~H_4_)cyclopropyl]ethynyl}-6-chloro-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20747162 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.